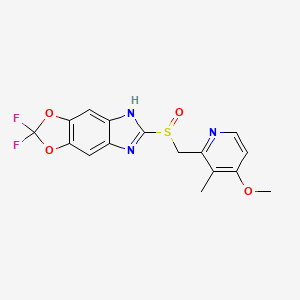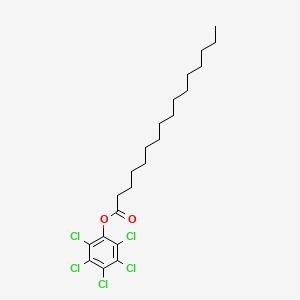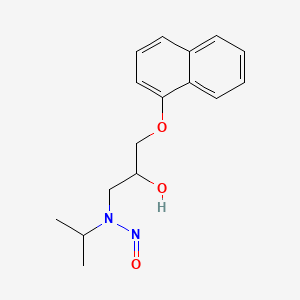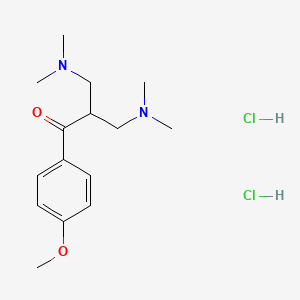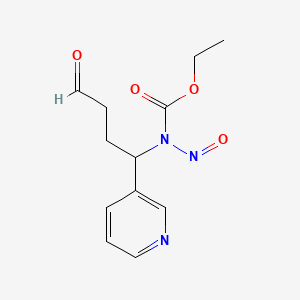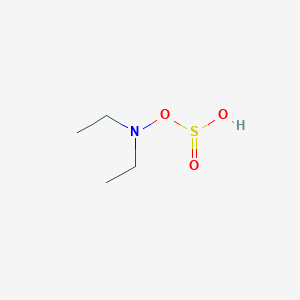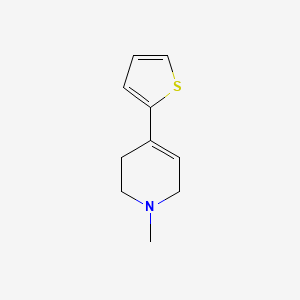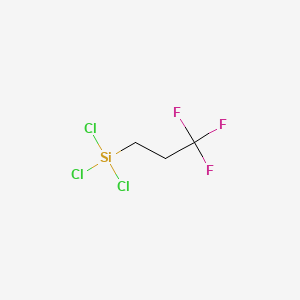
三氯(3,3,3-三氟丙基)硅烷
概述
描述
Trichloro(3,3,3-trifluoropropyl)silane, also known as Trichloro(3,3,3-trifluoropropyl)silane, is a useful research compound. Its molecular formula is C3H4Cl3F3Si and its molecular weight is 231.5 g/mol. The purity is usually 95%.
The exact mass of the compound Trichloro(3,3,3-trifluoropropyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trichloro(3,3,3-trifluoropropyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichloro(3,3,3-trifluoropropyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟化笼状低聚倍半硅氧烷 (F-POSS) 的合成
三氯(3,3,3-三氟丙基)硅烷: 用作 F-POSS 合成中的前体,通过碱催化缩合反应制备 . F-POSS 化合物具有独特的性质,例如低表面能、高热稳定性和潜在的疏水性,使其适用于制造先进的涂层和纳米复合材料。
3,3,3-三氟丙基三甲氧基硅烷的制备
该化合物可以与甲醇发生醇解反应,形成3,3,3-三氟丙基三甲氧基硅烷 . 这种衍生物在各种硅基材料(包括凝胶和气凝胶)的生产中具有重要价值,这些材料在绝缘、吸附剂和药物输送系统中都有应用。
微量移液器内表面的硅烷化
它用作硅烷化剂来涂覆移液器内表面。 这种应用对于研究从微量移液器中排放的液滴的电荷至关重要,这在质谱仪中使用的电喷雾电离技术中很重要 .
疏水表面改性
该化合物在将表面改性为疏水性方面起着重要作用。 这种性质在各个领域至关重要,包括自清洁表面、防污涂层以及用于纺织品和建筑的防水材料 .
油水分离
作为一种前体,它有助于合成大孔凝胶,这些凝胶在油水分离方面非常有效。 这种应用在环境清理和水处理技术中尤为重要 .
从水溶液中去除铀
在疏水性二氧化硅气凝胶的合成中使用时,它有助于从水溶液中去除铀。 这是环境修复和核废料管理领域的重要应用 .
安全和危害
未来方向
作用机制
Target of Action
Trichloro(3,3,3-trifluoropropyl)silane (TCFPS) is a versatile compound that primarily targets surfaces for modification . It is used as a precursor for the preparation of fluorinated polyhedral oligomeric silsesquioxane (F-POSS) and as a silanizing agent to coat the inner surface of pipettes .
Mode of Action
TCFPS interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the silicon atom in TCFPS and the oxygen atoms on the surface of the target material. The trifluoropropyl group in TCFPS imparts hydrophobic properties to the treated surface .
Biochemical Pathways
It is known that tcfps can be used to create a tunneling junction at the contact of the perovskite and electron transport layer in solar cells . This tunneling layer can selectively conduct electrons and block holes, which spatially separate photo-generated carriers to suppress their recombination .
Result of Action
The primary result of TCFPS action is the modification of surface properties. For example, in perovskite solar cells, the insertion of a TCFPS insulating layer can improve the performance of the device by reducing carrier recombination . In addition, TCFPS can be used to adjust the emission of perovskite to the deep-blue region, ranging from 440 to 460 nm .
Action Environment
The action of TCFPS can be influenced by environmental factors such as temperature and humidity. For instance, the boiling point of TCFPS is 114°C , suggesting that it may evaporate under high-temperature conditions. Furthermore, as a silane, TCFPS may hydrolyze in the presence of moisture, which could affect its stability and efficacy .
属性
IUPAC Name |
trichloro(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUBQNJHVBMUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060458 | |
| Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-09-6 | |
| Record name | Trichloro(3,3,3-trifluoropropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,3,3-Trifluoropropyl)trichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(3,3,3-trifluoropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3,3,3-TRIFLUOROPROPYL)TRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2MIV9WA9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
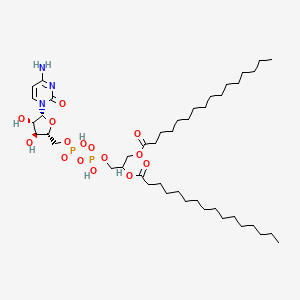

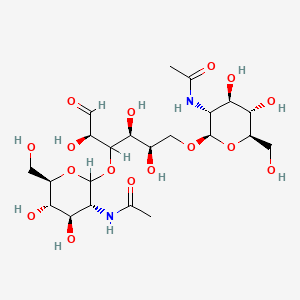
![5-[4-(3,4-Dichloro-2-propylphenoxy)butyl]-2h-tetrazole](/img/structure/B1217535.png)
